molecular formula C10H11N3O3 B13926445 3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile

Cat. No.: B13926445
M. Wt: 221.21 g/mol
InChI Key: XIYXKHKZGRYSKR-UHFFFAOYSA-N
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Description

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile is an organic compound that features a nitro group, a nitrile group, and an amino group substituted with a 2-methoxyethyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-chlorobenzonitrile to form 4-nitrobenzonitrile, followed by substitution with 2-methoxyethylamine under basic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 3-((2-Methoxyethyl)amino)-4-aminobenzonitrile.

    Substitution: Various amides or esters depending on the nucleophile used.

    Oxidation: 3-((2-Methoxyethyl)amino)-4-nitrosobenzonitrile or this compound.

Scientific Research Applications

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    3-((2-Methoxyethyl)amino)-4-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.

    3-((2-Methoxyethyl)amino)-4-nitrosobenzonitrile: Similar structure but with a nitroso group instead of a nitro group.

Uniqueness

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(2-methoxyethylamino)-4-nitrobenzonitrile

InChI

InChI=1S/C10H11N3O3/c1-16-5-4-12-9-6-8(7-11)2-3-10(9)13(14)15/h2-3,6,12H,4-5H2,1H3

InChI Key

XIYXKHKZGRYSKR-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=CC(=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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